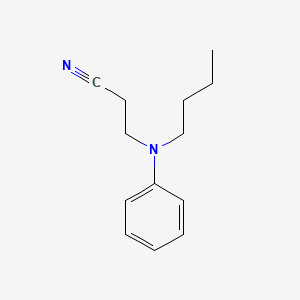

Propanenitrile, 3-(butylphenylamino)-

Description

The exact mass of the compound Propanenitrile, 3-(butylphenylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanenitrile, 3-(butylphenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(butylphenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(N-butylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGZOJSHGRNXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069513 | |

| Record name | Propanenitrile, 3-(butylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61852-40-2 | |

| Record name | 3-(Butylphenylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61852-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Butylphenylamino)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061852402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(butylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(butylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(butylphenylamino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BUTYLPHENYLAMINO)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7XA8E2QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Propanenitrile, 3-(butylphenylamino)-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Propanenitrile, 3-(butylphenylamino)-, also identified by its CAS Number 61852-40-2. This document is intended to serve as a technical resource for professionals in research and development, offering insights into its molecular structure, reactivity, and potential applications, while also addressing safety and handling considerations.

Introduction: A Molecule of Interest in Synthetic Chemistry

Propanenitrile, 3-(butylphenylamino)- is a substituted propionitrile derivative with a tertiary amine functional group. Its structure, featuring a flexible butyl group, an aromatic phenyl ring, and a reactive nitrile moiety, makes it a valuable intermediate in organic synthesis. This unique combination of functional groups allows for a variety of chemical transformations, positioning it as a building block for more complex molecules in the pharmaceutical, agrochemical, and dye industries.[1]

The core structure consists of a propanenitrile backbone with a butyl(phenyl)amino group attached to the C3 position. The presence of the nitrogen atom introduces basicity and nucleophilicity, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The aromatic ring provides a site for electrophilic substitution and influences the overall electronic properties of the molecule.

Molecular Structure and Identification

Figure 1: 2D Chemical Structure of Propanenitrile, 3-(butylphenylamino)-

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The following tables summarize the available and predicted data for Propanenitrile, 3-(butylphenylamino)-.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 61852-40-2 | [2][3] |

| Molecular Formula | C₁₃H₁₈N₂ | [3] |

| Molecular Weight | 202.30 g/mol | [3] |

| Appearance | Not specified (likely a liquid) | Inferred from similar compounds |

| Boiling Point | 341.1 °C at 760 mmHg | Predicted value |

| 148 °C at 0.7 mmHg | [4] | |

| Melting Point | Not available | Experimental data not found |

| Density | 0.994 g/cm³ | [4] |

| Flash Point | 143.4 °C | Predicted value |

| Solubility | Soluble in most polar organic solvents | Inferred by analogy to propionitrile[5] |

| Low aqueous solubility | Inferred by analogy to butyronitrile[6][7] |

Table 2: Computed Chemical Properties

| Property | Value | Source/Comment |

| XLogP3 | 3 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 6 | Predicted |

| Topological Polar Surface Area | 27.0 Ų | Predicted |

| pKa | 5.12 ± 0.50 | Predicted |

Synthesis and Reactivity: The Chemistry of a Versatile Intermediate

The primary route for the synthesis of Propanenitrile, 3-(butylphenylamino)- is the cyanoethylation of N-butylaniline. This reaction is a specific example of a Michael addition, where the nucleophilic secondary amine attacks the electron-deficient β-carbon of acrylonitrile.[8]

Figure 2: Synthetic pathway for Propanenitrile, 3-(butylphenylamino)- via cyanoethylation.

Experimental Protocol: Cyanoethylation of N-Butylaniline

The following is a representative, generalized protocol for the synthesis of Propanenitrile, 3-(butylphenylamino)- based on established cyanoethylation procedures for secondary amines.[9][10] Note: This protocol has not been optimized for this specific reaction and should be adapted and validated in a laboratory setting.

Materials:

-

N-Butylaniline

-

Acrylonitrile

-

A basic catalyst (e.g., potassium hydroxide, sodium methoxide, or a quaternary ammonium hydroxide resin)[11]

-

An appropriate solvent (e.g., t-butanol, dioxane, or acetonitrile)

-

Hydrochloric acid (for neutralization)

-

Sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-butylaniline in the chosen solvent.

-

Add a catalytic amount of the basic catalyst to the solution.

-

Heat the mixture to a suitable temperature (typically between 40-80 °C), depending on the solvent and catalyst used.

-

Slowly add acrylonitrile to the reaction mixture via the dropping funnel over a period of 1-2 hours. Caution: Acrylonitrile is toxic and volatile. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and neutralize the catalyst with a dilute solution of hydrochloric acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Chemical Reactivity

The chemical reactivity of Propanenitrile, 3-(butylphenylamino)- is dictated by its three main functional components: the tertiary amine, the nitrile group, and the aromatic ring.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character. It can be protonated by acids to form ammonium salts and can react with electrophiles.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (3-(butylphenylamino)propanoic acid) under acidic or basic conditions.[12] Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, will yield the corresponding primary amine (N1-(butyl(phenyl)amino)propane-1,3-diamine).

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The N-butylamino substituent is an activating, ortho-, para-directing group.

Spectroscopic and Analytical Data (Predicted and Analogous)

Due to the limited availability of experimental data for Propanenitrile, 3-(butylphenylamino)-, this section provides predicted spectral characteristics and data from analogous compounds to aid in its identification and characterization. One major supplier explicitly states that they do not collect analytical data for this compound as it is supplied for early discovery research.[3]

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum would likely show the following signals:

-

A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).

-

Multiplets for the three methylene groups of the butyl chain (~1.3-1.6 ppm and a triplet around 3.3 ppm for the methylene group attached to the nitrogen).

-

A triplet for the methylene group adjacent to the nitrile (~2.5 ppm).

-

A triplet for the methylene group adjacent to the nitrogen of the propionitrile chain (~3.6 ppm).

-

Multiplets in the aromatic region (~6.7-7.3 ppm) corresponding to the protons on the phenyl ring.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would display signals for all 13 carbon atoms:

-

Signals for the four carbons of the butyl chain.

-

Signals for the two methylene carbons of the propionitrile chain.

-

A signal for the nitrile carbon (typically downfield, ~118-120 ppm).

-

Signals for the six carbons of the aromatic ring, with the carbon attached to the nitrogen being the most downfield in the aromatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A sharp, medium-intensity peak around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

C-H stretching vibrations for the aliphatic and aromatic protons in the range of 2800-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

C-N stretching vibrations.

Mass Spectrometry (MS) (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 202 would be expected. The fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atom. Common fragmentation pathways could include:

-

Loss of a propyl radical (C₃H₇•) from the butyl group, leading to a fragment at m/z = 159.

-

Loss of an ethyl radical (C₂H₅•) from the propionitrile chain, resulting in a fragment at m/z = 173.

-

Cleavage to form the N-butylanilinium cation at m/z = 148.

Safety and Toxicology: Handling with Care

General Hazards of Substituted Anilines: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[13] The primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[13][14] Chronic exposure to some anilines has been linked to carcinogenicity.[5][14]

General Hazards of Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or under certain chemical conditions (e.g., strong acidic hydrolysis).[15][16]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Potential Applications in Research and Drug Development

The structural features of Propanenitrile, 3-(butylphenylamino)- suggest its utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the butyl(phenyl)amino propionitrile moiety into larger molecules, which may be of interest in the development of new therapeutic agents. The nitrile group can be converted to other functional groups, such as amines or carboxylic acids, to create a variety of derivatives for biological screening. For a similar compound, 3-(ethylphenylamino)propanenitrile, potential applications as a non-narcotic analgesic have been described.[17]

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves intermediates with both aromatic and aliphatic nitrogen-containing components.

-

Dye and Pigment Industry: Substituted anilines are common precursors in the synthesis of azo dyes and other colorants.[10]

-

Material Science: The amphiphilic nature of related amino nitriles, with both hydrophobic (butyl and phenyl groups) and hydrophilic (nitrile and amine) parts, suggests potential applications in the development of surfactants, emulsifiers, and self-assembling materials.[12]

Conclusion

Propanenitrile, 3-(butylphenylamino)- is a versatile chemical intermediate with significant potential in various fields of synthetic chemistry. While a comprehensive set of experimentally determined physicochemical and toxicological data is currently lacking, this guide provides a solid foundation based on available information and predictions from analogous structures. It is imperative for researchers to conduct thorough characterization and safety assessments before utilizing this compound in their work. The synthetic accessibility and the presence of multiple reactive functional groups ensure that Propanenitrile, 3-(butylphenylamino)- will continue to be a compound of interest for the development of novel molecules with diverse applications.

References

- 1. 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-(N-BUTYLANILINO)-PROPIONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Butyl-N-Cyanoethyl Aniline CAS 61852-40-2 - 61852-40-2 and N-Butyl-N-Cyanoethyl Aniline [zxchemtech.en.made-in-china.com]

- 5. mdpi.com [mdpi.com]

- 6. Propanenitrile, 3-(propylamino)- (CAS 7249-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | C18H17Br2N5O2 | CID 106081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijstr.org [ijstr.org]

- 11. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 12. Buy 3-(Sec-butylamino)propanenitrile | 21539-52-6 [smolecule.com]

- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Propionitrile - Wikipedia [en.wikipedia.org]

- 17. 3-(Ethylphenylamino)propanenitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 3-(butylphenylamino)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(butylphenylamino)propanenitrile, a valuable cyano tertiary amine intermediate. The primary focus is on the most prevalent and industrially significant method: the cyanoethylation of N-butylaniline via aza-Michael addition to acrylonitrile. This document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses critical process parameters that influence reaction yield and purity. Furthermore, alternative synthetic strategies are explored and compared, offering researchers a broader perspective on synthetic design. The guide includes protocols for the purification and characterization of the final product, alongside essential safety and handling information. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and specialty chemical industries.

Introduction and Strategic Overview

3-(Butylphenylamino)propanenitrile, also known as N-(2-cyanoethyl)-N-butylaniline, is a tertiary amine featuring both a nitrile functional group and an aromatic moiety. Its structure makes it a versatile building block in organic synthesis, particularly as a precursor for molecules with applications in pharmaceuticals and material science.

The synthesis of this target molecule primarily revolves around the formation of a carbon-nitrogen bond between an N-butylaniline nucleophile and a three-carbon nitrile-containing electrophile. The most direct and atom-economical approach is the conjugate addition of N-butylaniline to acrylonitrile. This guide will first detail this primary pathway before exploring alternative, multi-step approaches.

Primary Synthesis Pathway: Aza-Michael Addition (Cyanoethylation)

The most common and efficient route to 3-(butylphenylamino)propanenitrile is the cyanoethylation of N-butylaniline. This reaction is a specific example of an aza-Michael addition, where the amine acts as the nucleophile (Michael donor) and acrylonitrile serves as the activated alkene (Michael acceptor)[1][2].

Reaction Mechanism and Rationale

The reaction proceeds via a conjugate addition mechanism. The nitrogen atom of N-butylaniline, with its lone pair of electrons, acts as a nucleophile. It attacks the β-carbon of acrylonitrile, which is electrophilic due to the strong electron-withdrawing effect of the adjacent nitrile group (-C≡N)[3][4]. This attack leads to the formation of a new carbon-nitrogen bond and a resonance-stabilized carbanion intermediate, which is subsequently protonated by a proton source (often the amine itself or trace amounts of water) to yield the final product.

The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine, although secondary amines like N-butylaniline are often reactive enough to proceed without a catalyst, albeit at a slower rate[4][5].

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Reagents:

-

N-Butylaniline (C₁₀H₁₅N, CAS: 1126-78-9)[6]

-

Acrylonitrile (C₃H₃N, CAS: 107-13-1)

-

Optional: Basic catalyst (e.g., potassium hydroxide, sodium methoxide)

-

Optional: Solvent (e.g., toluene, acetonitrile, or neat conditions)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add N-butylaniline (1.0 molar equivalent).

-

If using a solvent, add it to the flask. The reaction can often be run neat (without solvent).

-

If using a catalyst, add a catalytic amount (e.g., 0.01-0.05 molar equivalents) to the N-butylaniline.

-

Begin stirring the mixture and heat to the desired reaction temperature (typically 50-80 °C).

-

Slowly add acrylonitrile (1.0-1.2 molar equivalents) to the reaction mixture via the dropping funnel over 30-60 minutes. Caution: The reaction is exothermic; control the addition rate to maintain the desired temperature.

-

After the addition is complete, continue to stir the mixture at the set temperature for 2-6 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the N-butylaniline starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Proceed with purification to isolate the 3-(butylphenylamino)propanenitrile.

Process Optimization and Causality

Several factors can be adjusted to optimize the synthesis for yield, purity, and reaction time.

| Parameter | Typical Range | Rationale & Expert Insights |

| Temperature | 40 - 100 °C | Higher temperatures increase the reaction rate. However, excessive heat can promote the polymerization of acrylonitrile, a significant side reaction. A moderate temperature of 50-80 °C is often optimal. |

| Catalyst | None or Base | While N-butylaniline is a secondary amine and can react without a catalyst, a weak base can accelerate the reaction[3]. Strong bases can aggressively promote acrylonitrile polymerization. |

| Stoichiometry | 1:1 to 1:1.2 (Amine:Acrylonitrile) | A slight excess of acrylonitrile can help drive the reaction to completion. However, a large excess complicates purification and increases the risk of side reactions. |

| Solvent | Neat or Aprotic | Running the reaction neat is often preferred for efficiency. If a solvent is needed to control viscosity or temperature, aprotic solvents like toluene or acetonitrile are suitable as they do not interfere with the reaction. |

Visualization of the Primary Synthesis Workflow

The following diagram outlines the logical flow of the cyanoethylation process.

Sources

A Technical Guide to the Spectroscopic Characterization of Propanenitrile, 3-(butylphenylamino)-

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides an in-depth analysis of the expected spectroscopic data for Propanenitrile, 3-(butylphenylamino)- (CAS 61852-40-2). While a complete public dataset for this specific molecule is not available, this guide will leverage data from closely related analogs and first principles to provide a robust predictive analysis, reflecting the real-world challenges and interpretative skills required in chemical research.

Molecular Structure and Spectroscopic Overview

Propanenitrile, 3-(butylphenylamino)- possesses a tertiary amine core, an aromatic phenyl ring, a flexible butyl chain, and a nitrile functional group. Each of these components will give rise to characteristic signals in its NMR, IR, and Mass spectra. Understanding these is key to confirming its identity and purity.

Caption: Molecular structure of Propanenitrile, 3-(butylphenylamino)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum of Propanenitrile, 3-(butylphenylamino)- is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the butyl and propanenitrile moieties.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| Phenyl (ortho) | 6.8 - 7.0 | d or dd | 2H | ~7-9 |

| Phenyl (meta) | 7.2 - 7.4 | t or m | 2H | ~7-9 |

| Phenyl (para) | 6.7 - 6.9 | t | 1H | ~7-9 |

| N-CH₂ (butyl) | 3.2 - 3.4 | t | 2H | ~7 |

| N-CH₂ (propyl) | 3.5 - 3.7 | t | 2H | ~7 |

| CH₂ (propyl) | 2.5 - 2.7 | t | 2H | ~7 |

| CH₂ (butyl) | 1.5 - 1.7 | sextet | 2H | ~7 |

| CH₂ (butyl) | 1.3 - 1.5 | sextet | 2H | ~7 |

| CH₃ (butyl) | 0.9 - 1.0 | t | 3H | ~7 |

Causality in Chemical Shifts:

-

Aromatic Protons: The electron-donating nature of the nitrogen atom will cause the ortho and para protons of the phenyl ring to be shielded and appear at a slightly lower chemical shift compared to benzene (7.34 ppm).

-

Aliphatic Protons: The protons on the carbons directly attached to the nitrogen (N-CH₂) are deshielded due to the electronegativity of the nitrogen, hence their higher chemical shift. The protons on the carbon adjacent to the electron-withdrawing nitrile group are also expected to be deshielded.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon environment within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl (C-N) | 145 - 150 |

| Phenyl (ortho) | 112 - 116 |

| Phenyl (meta) | 128 - 130 |

| Phenyl (para) | 116 - 120 |

| Nitrile (C≡N) | 118 - 122 |

| N-CH₂ (butyl) | 50 - 55 |

| N-CH₂ (propyl) | 45 - 50 |

| CH₂ (propyl) | 18 - 22 |

| CH₂ (butyl) | 28 - 32 |

| CH₂ (butyl) | 19 - 23 |

| CH₃ (butyl) | 13 - 15 |

Self-Validating Protocol for NMR Data Acquisition:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium-Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-H (Aromatic) | Bending (out-of-plane) | 690-710 and 730-770 | Strong |

Comparative Analysis with Analogs: The IR spectrum of the parent compound, Propanenitrile, 3-(phenylamino)- , shows a characteristic nitrile stretch.[1] The spectrum of Propanenitrile, 3-(ethylphenylamino)- would be very similar, with the addition of more pronounced aliphatic C-H stretching.[2] For our target molecule, Propanenitrile, 3-(butylphenylamino)- , we expect a strong and sharp nitrile peak around 2245 cm⁻¹ and prominent aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹ due to the butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202, corresponding to the molecular weight of C₁₃H₁₈N₂.

-

Alpha-Cleavage: A major fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen. This would lead to the loss of a propyl radical from the butyl group, resulting in a prominent peak at m/z = 159.

-

Benzylic Cleavage: Cleavage of the bond between the nitrogen and the propanenitrile moiety would result in a fragment at m/z = 148 (butylphenylamino cation).

-

Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (56 amu) from the molecular ion, resulting in a peak at m/z = 146. This corresponds to the molecular ion of the analog Propanenitrile, 3-(phenylamino)- .[3]

-

Tropylium Ion: A peak at m/z = 91 is common for compounds containing a benzyl group, arising from the rearrangement to the stable tropylium ion.

Comparative Analysis with Analogs: The mass spectrum of Propanenitrile, 3-(phenylamino)- shows a molecular ion at m/z = 146.[3] The mass spectrum of Propanenitrile, 3-(ethylphenylamino)- shows a molecular ion at m/z = 174.[2] These data support the predicted molecular weight and fragmentation pathways for our target molecule.

Experimental Protocol for GC-MS Analysis:

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of Propanenitrile, 3-(butylphenylamino)- . By leveraging data from close structural analogs and applying fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile for this molecule. The provided protocols offer a self-validating framework for the experimental acquisition of this data. This approach of combining predictive analysis with established experimental workflows is essential for the efficient and accurate characterization of novel compounds in a research and development setting.

References

-

NIST. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][3]

-

NIST. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link][1]

-

CAS. (n.d.). 3-(Butylphenylamino)propanenitrile. CAS Common Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Propanenitrile, 3-(butylphenylamino)-

A Predictive and Computational Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanenitrile, 3-(butylphenylamino)-, a substituted aniline derivative, presents a flexible molecular scaffold with significant conformational freedom that can influence its physicochemical properties and biological activity. In the absence of definitive experimental structural data, this guide provides a comprehensive analysis of its likely molecular structure and conformational landscape. By dissecting the molecule into its constituent fragments—the N-butylaniline core and the propanenitrile side chain—we predict its geometric parameters based on established chemical principles. More critically, this document outlines a detailed, field-proven computational workflow, employing Density Functional Theory (DFT), to enable researchers to perform a thorough conformational analysis. This guide is intended to serve as a practical handbook for scientists engaged in the design and development of novel therapeutics, offering a robust framework for understanding and predicting the three-dimensional properties of flexible small molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a small molecule is intrinsically linked to its function. In drug discovery, understanding the conformational preferences of a lead compound is paramount, as it dictates how the molecule interacts with its biological target. Propanenitrile, 3-(butylphenylamino)- (CAS No. 61852-40-2, Molecular Formula: C13H18N2), is a molecule with multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations.

The biological activity of such a flexible molecule is often governed by a specific, low-energy "bioactive conformation." Identifying this conformation, or the ensemble of accessible low-energy states, is a critical step in structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. This guide will first deconstruct the molecule to predict its foundational geometric parameters and then present a comprehensive computational protocol to explore its conformational space.

Predicted Molecular Structure: A Fragment-Based Analysis

In the absence of single-crystal X-ray diffraction data for Propanenitrile, 3-(butylphenylamino)-, we can predict its molecular geometry by analyzing its constituent chemical fragments. This approach relies on the principle of transferability of geometric parameters for similar chemical environments.

The N-Butylaniline Core

The core of the molecule consists of an aniline ring substituted on the nitrogen atom with a butyl group. The geometry around the nitrogen atom is expected to be trigonal pyramidal, although the pyramid is likely to be flattened due to the involvement of the nitrogen lone pair in resonance with the phenyl ring.

-

Nitrogen Hybridization and Phenyl Ring Interaction: The nitrogen atom in N-alkylanilines typically exhibits sp2-like character, facilitating delocalization of the lone pair into the π-system of the benzene ring. This resonance effect influences the C-N bond lengths and the planarity of the amino group relative to the ring.

-

Butyl Group Conformation: The n-butyl group itself has several rotatable bonds, with the anti-conformation around the C-C bonds being the most stable due to minimized steric hindrance.

The Propanenitrile Side Chain

The 3-(propanenitrile) group attached to the nitrogen introduces additional flexibility.

-

Bond Lengths and Angles: Standard bond lengths and angles for alkyl nitriles are well-established. The C≡N triple bond is approximately 1.15 Å, and the C-C≡N moiety is linear.

-

Rotational Freedom: The ethyl linker between the nitrogen and the nitrile group allows for rotation, which will be a key factor in the overall molecular conformation.

A summary of predicted baseline geometric parameters is presented in Table 1.

| Parameter | Predicted Value (Approximate) | Justification |

| C(phenyl)-N Bond Length | 1.38 - 1.42 Å | Shorter than a typical C-N single bond due to partial double bond character from resonance with the phenyl ring. |

| N-C(butyl) Bond Length | 1.46 - 1.48 Å | Typical sp2-N to sp3-C single bond length. |

| N-C(propyl) Bond Length | 1.46 - 1.48 Å | Typical sp2-N to sp3-C single bond length. |

| C-C-N-C(phenyl) Dihedral | Variable | A key determinant of conformation, influenced by steric interactions between the alkyl chains and the phenyl ring. |

| C(phenyl)-N-C(alkyl) Angle | ~118 - 122° | Expected to be close to 120° for sp2-hybridized nitrogen, but may be slightly compressed due to the presence of two bulky alkyl groups. |

| C-C-C-N (propyl) Dihedral | Variable | Rotation around this bond will influence the overall shape of the molecule. |

| C-C-C-C (butyl) Dihedral | ~180° (anti) | The staggered, anti-conformation is the most stable for n-alkane chains to minimize steric strain. |

Table 1: Predicted Geometric Parameters for Propanenitrile, 3-(butylphenylamino)-.

A Practical Guide to Computational Conformational Analysis

To rigorously explore the conformational landscape of Propanenitrile, 3-(butylphenylamino)-, a computational approach is indispensable. The following protocol outlines a robust workflow using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance of accuracy and computational cost for molecules of this size.[1]

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT methods, particularly with dispersion corrections (e.g., B3LYP-D3), are well-suited for studying non-covalent interactions that can play a subtle but important role in determining conformational preferences.[2] DFT provides a more accurate description of electronic effects, such as the resonance between the nitrogen lone pair and the phenyl ring, compared to simpler molecular mechanics force fields.

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a common and effective choice for initial geometry optimizations and frequency calculations of organic molecules. For higher accuracy in final energy calculations, a larger basis set like 6-311+G(d,p) can be employed.

Step-by-Step Computational Workflow

The following workflow can be implemented using standard computational chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation

-

Construct the 2D structure of Propanenitrile, 3-(butylphenylamino)- in a molecular editor.

-

Generate an initial 3D conformation. Most software will produce a reasonable starting geometry.

Step 2: Systematic Conformational Search

-

Identify all rotatable bonds that are likely to have a significant impact on the overall conformation. For this molecule, these are primarily the C(phenyl)-N bond, the N-C(butyl) bond, the N-C(propyl) bond, and the C-C bonds within the alkyl chains.

-

Perform a systematic or stochastic (e.g., Monte Carlo) conformational search. A systematic search involves rotating each key dihedral angle by a defined increment (e.g., 30°) and generating a starting structure for each combination. This can be computationally intensive but is thorough.

-

For each generated conformer, perform a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7).

Caption: A generalized workflow for the computational conformational analysis of flexible small molecules.

Step 3: High-Level Geometry Optimization and Frequency Analysis

-

Take the unique, low-energy conformers from the preliminary search and perform full geometry optimizations using DFT (e.g., B3LYP-D3/6-31G(d)).

-

For each optimized structure, perform a frequency calculation at the same level of theory. This is a critical self-validating step:

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Step 4: Final Energy Refinement

-

For the most accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

Step 5: Analysis of Results

-

Calculate the relative Gibbs free energies of all confirmed conformers at a standard temperature (e.g., 298.15 K).

-

Use the Boltzmann distribution equation to determine the equilibrium population of each conformer. This will reveal the most likely conformations of the molecule in the gas phase. Solvation models can be applied to predict conformational preferences in different solvents.

Expected Conformational Isomers and Their Significance

The primary sources of conformational isomerism in Propanenitrile, 3-(butylphenylamino)- will be rotation around the C(phenyl)-N bond and the arrangement of the two N-alkyl substituents.

-

Rotation around the C(phenyl)-N bond: The orientation of the butyl and propanenitrile groups relative to the phenyl ring will be a key determinant of the overall shape. Steric clashes between the ortho-hydrogens of the phenyl ring and the alkyl chains will create rotational barriers.

-

Gauche and Anti Conformations of the Alkyl Chains: While the n-butyl chain is expected to favor an extended anti conformation, interactions with the rest of the molecule may stabilize gauche conformers of the propanenitrile side chain.

Identifying the global minimum energy conformation and the low-energy conformers that are easily accessible at room temperature is crucial for understanding the molecule's behavior. These conformations represent the most likely shapes to bind to a biological target and are therefore the most relevant for SAR studies and further drug design efforts.

Conclusion: A Framework for Predictive Structural Analysis

This technical guide provides a comprehensive framework for understanding and predicting the molecular structure and conformation of Propanenitrile, 3-(butylphenylamino)-. In the absence of direct experimental data, a combination of fragment-based structural prediction and a rigorous computational chemistry workflow offers a powerful and scientifically sound approach. By following the outlined protocols, researchers in drug development and related fields can gain critical insights into the three-dimensional nature of this and other flexible molecules, enabling more informed decisions in the design and optimization of novel chemical entities. The principles and methods described herein are broadly applicable and represent a best-practice approach to modern molecular modeling.

References

-

Myers, C. A. (2022). Turning density functional theory calculations into molecular mechanics simulations: Establishing the fluctuating density model for RNA nucleobases. CUNY Academic Works. [Link]

-

Kim, K. H. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. Accounts of Chemical Research, 47(11), 3491-3499. [Link]

-

NIST. (n.d.). Propanenitrile. NIST Chemistry WebBook. [Link]

-

X-ray crystallography. (2024). In Wikipedia. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

-

Durand, P., & Ponec, R. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2697-2704. [Link]

-

El-Azhary, A. A. (2023). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Molecules, 28(15), 5871. [Link]

-

Disselkamp, R., Im, H. S., & Bernstein, E. R. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 97(11), 7889-7903. [Link]

-

Conformational Analysis. (n.d.). DrugDesign.org. [Link]

-

Ellena, J., Punte, G., & Rivero, B. E. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Crystallographic and Spectroscopic Research, 25(1), 1-6. [Link]

Sources

A Comprehensive Technical Guide to the Research Applications of N-(beta-Cyanoethyl)aniline Derivatives

Abstract: N-(beta-Cyanoethyl)aniline and its derivatives represent a versatile class of organic compounds characterized by a core aniline structure modified with one or more cyanoethyl groups. This modification imparts unique electronic and structural properties, making these molecules valuable precursors and active agents in a diverse range of scientific fields. Initially explored for their role in polymer chemistry and dye synthesis, the applications of these derivatives have expanded significantly.[1] This guide provides an in-depth analysis of their synthesis, mechanisms of action, and potential applications in material science as corrosion inhibitors and optical materials, and in medicinal chemistry as scaffolds for novel therapeutic agents. Detailed experimental protocols and data summaries are provided to offer researchers and drug development professionals a thorough understanding of the practical utility of this promising class of compounds.

Introduction to N-(beta-Cyanoethyl)aniline Derivatives

Chemical Structure and Properties

N-(beta-Cyanoethyl)aniline derivatives are aromatic amines that feature a phenyl ring attached to a nitrogen atom, which is, in turn, bonded to at least one cyanoethyl (-CH₂CH₂C≡N) group. The parent compound, N-(beta-Cyanoethyl)aniline, can be further substituted on the aniline ring or on the nitrogen atom, leading to a wide array of derivatives with tunable properties.

The key structural features that dictate their chemical behavior are:

-

The Aromatic Aniline Core: Provides a rigid scaffold and a source of π-electrons, influencing electronic properties and allowing for further functionalization through aromatic substitution reactions.

-

The Tertiary Amine Nitrogen: Acts as a Lewis base and a nucleophile. Its electron-donating nature is crucial for applications in dye synthesis and as a corrosion inhibitor.

-

The Cyanoethyl Group(s): The nitrile (C≡N) functionality is strongly electron-withdrawing and can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, making it a key handle for synthesizing more complex molecules.[2]

These compounds typically present as pale yellow to brown crystalline solids or viscous liquids.[1][3] They exhibit moderate solubility in common organic solvents like ethanol and acetone while being largely insoluble in water.[1][3]

General Synthesis Routes

The most prevalent method for synthesizing N-(beta-Cyanoethyl)aniline derivatives is the cyanoethylation of aniline or its substituted counterparts with acrylonitrile (CH₂=CHC≡N).[1][4] This reaction is a classic example of a Michael addition, where the amine acts as the nucleophile.[1]

The reaction can be catalyzed by acids (like acetic acid or hydrochloric acid), bases (such as sodium hydroxide), or metal salts (like cupric acetate or aluminum chloride) to improve yields and selectivity.[4][5][6] The choice of catalyst and reaction conditions can be tuned to favor the formation of the mono-cyanoethylated product (N-(beta-Cyanoethyl)aniline) or the di-cyanoethylated product (N,N-Bis(beta-Cyanoethyl)aniline).[4] For instance, cupric acetate has been shown to be a superior catalyst for selectively producing the mono-substituted product in high yields.[4]

Caption: General synthesis of N-(beta-Cyanoethyl)aniline derivatives via Michael Addition.

Applications in Material Science

The unique electronic properties derived from the interplay between the electron-donating amine and the electron-withdrawing cyano groups make these derivatives highly suitable for material science applications.

Corrosion Inhibitors for Metals and Alloys

Aniline and its derivatives are well-established as effective corrosion inhibitors for various metals, including steel, aluminum, and copper, particularly in acidic environments.[7][8] The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic ring facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.[8][9]

Mechanism of Action: The inhibition mechanism involves the adsorption of the N-(beta-Cyanoethyl)aniline derivative onto the metal surface. This can occur through:

-

Physisorption: Electrostatic interaction between the protonated amine in the acidic medium and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

-

Chemisorption: A stronger form of adsorption involving the sharing of electrons between the lone pair of the nitrogen atom, the π-electrons of the aniline ring, and the vacant d-orbitals of the metal atoms (e.g., iron).[10]

The cyano group can also participate in the coordination with metal atoms, further strengthening the adsorbed protective film. The combined effect is a mixed-type inhibition, slowing down both the dissolution of the metal and the hydrogen evolution reaction.[9]

Caption: Mechanism of corrosion inhibition by adsorption of aniline derivatives.

Experimental Protocol: Gravimetric Weight Loss Measurement

This protocol provides a fundamental method for evaluating the inhibition efficiency of a derivative.

-

Coupon Preparation: Obtain mild steel coupons of known dimensions. Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, dry, and record the initial weight (W₁).

-

Inhibitor Solution: Prepare a 1.0 M HCl solution (blank) and several test solutions containing 1.0 M HCl with varying concentrations of the N-(beta-Cyanoethyl)aniline derivative (e.g., 50, 100, 200, 500 ppm).

-

Immersion: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Maintain a constant temperature (e.g., 298 K) for a set period (e.g., 6 hours).

-

Cleaning and Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a bristle brush in a solution containing HCl, urotropine, and water. Wash, dry, and record the final weight (W₂).

-

Calculations:

-

Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.

-

Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Data Summary: Inhibition Efficiencies

The following table summarizes typical data obtained from such experiments, demonstrating the increase in efficiency with concentration.

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE %) |

| 0 (Blank) | 75.2 | 1.253 | - |

| 50 | 18.8 | 0.313 | 75.0% |

| 100 | 11.3 | 0.188 | 85.0% |

| 200 | 7.5 | 0.125 | 90.0% |

| 500 | 5.6 | 0.093 | 92.5%[10] |

| (Note: Data is representative and based on typical results for similar organic inhibitors).[10] |

Building Blocks for Dyes and Optical Materials

N-(beta-Cyanoethyl)aniline derivatives are crucial intermediates in the synthesis of azo dyes and functional polymers.[1][11][12] The aniline nitrogen serves as an excellent coupling component for diazonium salts, a fundamental reaction in creating azo dyes. The presence of the cyanoethyl group can modify the resulting dye's color (chromophoric effect) and its affinity for certain fabrics.

These derivatives also serve as donor moieties in the synthesis of nonlinear optical (NLO) chromophores, which are materials that exhibit changes in their optical properties in the presence of an electric field, essential for electro-optical devices.[2] Furthermore, their structural similarity to aniline suggests their potential use as monomers to create novel polyaniline (PANI) derivatives with tailored electronic properties for applications in chemical sensors and organic electronics.[13][14]

Applications in Medicinal Chemistry

The aniline and nitrile moieties are common pharmacophores in drug design. Derivatives of N-(beta-Cyanoethyl)aniline serve as versatile scaffolds for synthesizing molecules with potential biological activity.

Scaffolds for Anticancer Agents

Benzothiazole aniline (BTA) is a known pharmacophore that exhibits selective antitumor activity.[15] By using aniline derivatives as a base, researchers can synthesize complex heterocyclic structures with enhanced cytotoxic profiles. For instance, studies have shown that certain benzothiazole aniline derivatives and their platinum (II) complexes exhibit significant and selective inhibitory activities against liver, breast, and lung cancer cell lines, in some cases surpassing the efficacy of the clinical drug cisplatin.[15] The core aniline structure can be modified to improve properties like water solubility and cell permeability, which are critical limitations of many existing chemotherapy drugs.[15]

Antimicrobial and Pharmacological Intermediates

The cyanoethylated aniline core is a precursor in pharmaceutical chemistry for building various bioactive nitrogen-containing scaffolds.[1] While direct, broad-spectrum antimicrobial activity is not their most prominent feature, their utility lies in being a starting point for more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of amides, esters, and other heterocyclic systems known to possess pharmacological properties, such as anti-inflammatory, antihypertensive, or anti-arrhythmic effects.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a synthesized derivative that inhibits the visible growth of a microorganism.

-

Microorganism Culture: Prepare an overnight culture of the target bacterium (e.g., E. coli) or fungus (e.g., C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a stock solution of the test derivative in a solvent like DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium. Concentrations might range from 256 µg/mL down to 1 µg/mL.

-

Inoculation: Adjust the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard) and dilute it further. Inoculate each well of the microtiter plate with the microorganism suspension. Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Conclusion and Future Outlook

N-(beta-Cyanoethyl)aniline derivatives are far more than simple chemical intermediates. Their tailored synthesis and the reactive handles provided by the aniline and nitrile groups have established their importance in material science and medicinal chemistry. In corrosion science, the focus is shifting towards designing derivatives with enhanced solubility and eco-friendly profiles. In photonics and electronics, new polymers based on these monomers could lead to next-generation sensors and flexible electronic devices.[13] The most significant potential may lie in drug discovery, where the aniline scaffold provides a proven foundation for developing targeted therapies against cancer and other diseases. Future research will likely focus on creating multifunctional derivatives that combine these properties, leading to innovative "smart" materials and theranostic agents.

References

-

Organic Syntheses. n-2-cyanoethylaniline - Organic Syntheses Procedure. [Link]

-

ResearchGate. Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]

- Google Patents. CN102241606B - Clean production method of N-cyanoethylaniline.

- Google Patents. CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.

-

Mit-ivy. China N,N-Bis(2-cyanoethyl)aniline CAS: 1555-66-4 factory and manufacturers. [Link]

-

Tristar Intermediates. N, N-Di-[2-Cyanoethyl] Aniline (DC-22). [Link]

-

RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

-

MySkinRecipes. Aniline Derivatives for Dye Synthesis. [Link]

-

NIH. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

-

MDPI. Aromatic Metal Corrosion Inhibitors. [Link]

-

NIH. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. [Link]

-

MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]

-

MDPI. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. [Link]

-

ResearchGate. Corrosion inhibition of aluminum with a series of aniline monomeric surfactants and their analog polymers in 0.5 M HCl solution Part II. [Link]

-

NIH. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

-

MDPI. Expatiating the Pharmacological and Nanotechnological Aspects of the Alkaloidal Drug Berberine: Current and Future Trends. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. N,N-Bis(cyanoethyl)aniline (1555-66-4) for sale [vulcanchem.com]

- 3. China N,N-Bis(2-cyanoethyl)aniline CAS: 1555-66-4 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff - Google Patents [patents.google.com]

- 12. N,n-bis-cyanoethyl Aniline | 1555-66-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

"Propanenitrile, 3-(butylphenylamino)-" and its role as a chemical intermediate

An In-depth Technical Guide to Propanenitrile, 3-(butylphenylamino)- as a Core Chemical Intermediate

This guide provides an in-depth technical examination of Propanenitrile, 3-(butylphenylamino)-, a pivotal chemical intermediate. It is designed for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's synthesis, properties, and applications. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthetic utility and procedural choices, grounding our discussion in authoritative, verifiable sources.

Introduction: Strategic Importance of 3-(4-Butylphenylamino)propanenitrile

Propanenitrile, 3-(butylphenylamino)-, most commonly encountered as the para-isomer 3-(4-butylphenylamino)propanenitrile , is a bifunctional organic molecule that has carved out a significant niche as a versatile building block in multi-step organic synthesis. Its structure uniquely combines a nucleophilic secondary amine with a reactive nitrile group, tethered by a flexible propyl chain. This arrangement allows for selective, sequential reactions, making it a highly valuable precursor for constructing more complex molecular architectures.

Its primary strategic importance lies in its role as an intermediate for synthesizing a range of target molecules, including specialized dyes and, most notably, pharmacologically active compounds such as kinase inhibitors used in oncology. The butylphenyl moiety provides a lipophilic handle, influencing the solubility and binding characteristics of the final products, while the propanenitrile portion serves as a reactive handle for introducing nitrogen-containing heterocycles, a common feature in many drug candidates.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and reproducible science. The compound is most frequently identified by its CAS Number.

| Property | Value | Source |

| IUPAC Name | 3-(4-butylphenylamino)propanenitrile | PubChem |

| Synonyms | 3-(p-butylanilino)propionitrile, 3-(4-butylanilino)propanenitrile | |

| CAS Number | 104535-41-3 | |

| Molecular Formula | C₁₃H₁₈N₂ | |

| Molecular Weight | 202.30 g/mol | |

| Appearance | Light yellow to yellow to orange clear liquid | |

| Boiling Point | ~160 °C at 0.5 mmHg | |

| Density | 0.981 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.545 |

Synthesis Pathway: Michael Addition of 4-Butylaniline to Acrylonitrile

The most prevalent and industrially viable method for synthesizing 3-(4-butylphenylamino)propanenitrile is through the aza-Michael addition (or cyanoethylation) of 4-butylaniline to acrylonitrile. This reaction is efficient, atom-economical, and proceeds under relatively mild conditions.

Mechanistic Rationale

The reaction mechanism is a classic conjugate addition. The lone pair of electrons on the nitrogen atom of 4-butylaniline acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The α,β-unsaturated nitrile group in acrylonitrile is a potent Michael acceptor due to the strong electron-withdrawing nature of the nitrile (-CN) group. The reaction is often catalyzed by a base, which can deprotonate the aniline to increase its nucleophilicity, or an acid, which can activate the acrylonitrile. However, the inherent nucleophilicity of the aniline is often sufficient for the reaction to proceed without a catalyst, albeit at a slower rate.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of the target intermediate.

Field-Validated Experimental Protocol

This protocol is synthesized from established methodologies described in the patent literature, ensuring its practical relevance.

Objective: To synthesize 3-(4-butylphenylamino)propanenitrile from 4-butylaniline and acrylonitrile.

Materials:

-

4-Butylaniline (1.0 eq)

-

Acrylonitrile (1.1 eq)

-

Glacial Acetic Acid (catalyst, ~0.1 eq)

-

Toluene (solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

Procedure:

-

Reaction Setup: To a stirred solution of 4-butylaniline (1.0 eq) in toluene, add glacial acetic acid (0.1 eq).

-

Addition of Reagent: Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature. The addition should be controlled to manage the exothermic reaction.

-

Reaction Execution: Heat the resulting mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acetic acid, followed by brine to remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a yellow to orange oil, can be purified by vacuum distillation to yield the final product with high purity.

Self-Validation: The success of the protocol is validated at each stage. Reaction completion is confirmed by chromatography. Neutralization is checked with pH paper. Purity of the final product is confirmed by GC-MS or NMR analysis.

Role as a Key Intermediate in Heterocyclic Synthesis

The true value of 3-(4-butylphenylamino)propanenitrile is realized in its subsequent transformations. The nitrile group is a versatile functional group that can be hydrolyzed, reduced, or, most importantly, used as an electrophilic partner in condensation reactions to form heterocyclic rings.

A prominent application is in the synthesis of N-phenyl-pyrimidin-2-amine derivatives, which are core scaffolds in many kinase inhibitors.

Case Study: Synthesis of an Aminopyrimidine Core

In this pathway, 3-(4-butylphenylamino)propanenitrile is condensed with a guanidine derivative. The reaction leverages the reactivity of the nitrile group and the adjacent methylene protons.

Mechanism Outline:

-

Enolate Formation: A strong base deprotonates the carbon alpha to the nitrile group, forming a resonance-stabilized carbanion (enolate equivalent).

-

Nucleophilic Attack: This carbanion attacks the guanidine derivative.

-

Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable aromatic aminopyrimidine ring system.

Visualized Transformation Pathway

Caption: Use as an intermediate in aminopyrimidine synthesis.

Safety, Handling, and Storage

Trustworthiness in application requires a firm commitment to safety. As a nitrile- and amine-containing compound, 3-(4-butylphenylamino)propanenitrile requires careful handling.

-

Hazard Summary: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

Propanenitrile, 3-(butylphenylamino)- is more than just a catalog chemical; it is a well-designed molecular tool. Its synthesis via a robust Michael addition makes it readily accessible, while its bifunctional nature provides a reliable entry point into complex heterocyclic systems, particularly those of pharmaceutical interest. Understanding the mechanistic principles behind its synthesis and subsequent reactions allows chemists to leverage its full potential as a strategic intermediate in the development of novel, high-value molecules.

References

-

3-(4-Butylanilino)propanenitrile Product Page , Thermo Fisher Scientific. [Link]

-

3-(4-Butylphenylamino)propanenitrile , PubChem, National Center for Biotechnology Information. [Link]

- Patent WO2005026129A1: N-phenyl-pyrimidin-2-amine derivatives, Google P

- Patent US20060287333A1: Pyrimidine derivatives for treating hyperproliferative disorders, Google P

- Patent US8796453B2: Method for preparing 3-(phenylamino)

Discovery and history of anilino-propionitrile compounds

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Anilino-propionitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of anilino-propionitrile compounds, with a primary focus on 3-anilinopropionitrile. The document delves into the historical context of their discovery through the development of the cyanoethylation reaction, details various synthetic methodologies with an emphasis on catalytic processes, and presents their physicochemical and spectroscopic properties. Furthermore, it explores the industrial applications, particularly in dye manufacturing, and provides a comparative toxicological assessment in the context of related nitrile compounds. This guide is intended to be a valuable resource for chemists, pharmacologists, and material scientists working with or developing applications for this class of compounds.

Introduction to Anilino-propionitrile and its Chemical Space

Anilino-propionitrile, chemically known as 3-(phenylamino)propanenitrile, belongs to the class of β-aminopropionitriles. Its structure features a phenylamino group attached to a three-carbon chain with a terminal nitrile functional group. This arrangement of functional groups makes it a versatile chemical intermediate. The electron-donating character of the aniline nitrogen influences the reactivity of the aromatic ring, while the nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines.

The broader family of β-aminopropionitriles has been a subject of significant scientific interest, not only for their synthetic utility but also for their biological activities. The parent compound, β-aminopropionitrile (BAPN), is a well-known lathyrogen, a substance that causes the disease lathyrism by inhibiting the enzyme lysyl oxidase, which is crucial for the cross-linking of collagen and elastin. This biological activity has been extensively studied in the context of connective tissue disorders.

This guide will focus on the N-phenyl substituted member of this family, 3-anilinopropionitrile, exploring its unique chemical properties and applications that distinguish it from its aliphatic counterparts.

Historical Perspective: The Dawn of Cyanoethylation

The history of anilino-propionitrile is intrinsically linked to the development of the cyanoethylation reaction , a powerful method for the formation of a C-C bond through the addition of a compound with a labile hydrogen to an activated alkene, most notably acrylonitrile. This reaction is a classic example of a Michael-type addition.

While it is challenging to pinpoint the exact first synthesis of 3-anilinopropionitrile, the foundational work on cyanoethylation was laid in the late 19th and early 20th centuries. The reaction of aromatic amines with acrylonitrile, however, proved to be less straightforward than with their more basic aliphatic counterparts. Early investigations in the 1940s and 1950s explored various catalytic systems to facilitate this transformation, marking the true beginning of accessible synthetic routes to anilino-propionitrile and its derivatives. A notable early and well-documented synthesis can be found in a 1957 publication in The Journal of Organic Chemistry[1].

The evolution of catalysts for the cyanoethylation of aromatic amines reflects a drive towards greater efficiency, selectivity, and milder reaction conditions. Early methods often relied on strong acids or bases, which could lead to side reactions and polymerization of acrylonitrile. The introduction of metal-based catalysts, particularly copper salts, represented a significant advancement in this field.

Synthesis of 3-Anilinopropionitrile: The Cyanoethylation of Aniline

The primary and most direct route to 3-anilinopropionitrile is the cyanoethylation of aniline with acrylonitrile. The reaction involves the nucleophilic attack of the aniline nitrogen onto the β-carbon of acrylonitrile.

General Reaction Scheme

Caption: General reaction for the synthesis of 3-anilinopropionitrile.

Catalytic Systems for Cyanoethylation

The choice of catalyst is critical in achieving high yields and minimizing the formation of byproducts, such as the dicyanoethylated product, N,N-bis(2-cyanoethyl)aniline.

Acetic acid is a commonly used catalyst for the cyanoethylation of aromatic amines.[2] The reaction is typically carried out by heating a mixture of the aniline, acrylonitrile, and a catalytic amount of glacial acetic acid. The acidic medium protonates the nitrile group of acrylonitrile, increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the weakly basic aniline.

Experimental Protocol: Acetic Acid-Catalyzed Synthesis

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq) and glacial acetic acid (0.1-0.2 eq).

-

Heat the mixture to 60-70 °C with stirring.

-

Add acrylonitrile (1.1-1.5 eq) dropwise to the heated mixture over a period of 30 minutes.

-

After the addition is complete, continue to heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-anilinopropionitrile.

Copper salts, particularly cuprous chloride (CuCl) and cupric acetate (Cu(OAc)₂), have been found to be highly effective catalysts for the cyanoethylation of aromatic amines, often providing higher yields and better selectivity for the mono-cyanoethylated product compared to acid catalysis alone.[2] Cupric acetate, in particular, has been shown to be advantageous as it is less prone to steric hindrance effects and can effectively catalyze the reaction of even deactivated anilines.[2]

The proposed mechanism for copper catalysis involves the formation of a complex between the copper ion, the aniline, and acrylonitrile, which facilitates the nucleophilic addition.

Caption: Proposed catalytic cycle for copper-catalyzed cyanoethylation.

Experimental Protocol: Cupric Acetate-Catalyzed Synthesis

-

In a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, combine aniline (1.0 eq), acrylonitrile (1.2 eq), and cupric acetate monohydrate (0.05 eq).

-

Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the reaction mixture in a suitable organic solvent.

-

Wash the organic solution with dilute ammonium hydroxide to remove the copper catalyst, followed by washing with water and brine.

-